An In-depth Technical Guide to the Basic Properties of 5-Bromo-3-nitropyridin-2-ol
An In-depth Technical Guide to the Basic Properties of 5-Bromo-3-nitropyridin-2-ol
This technical guide provides a comprehensive overview of the fundamental properties of 5-Bromo-3-nitropyridin-2-ol, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates critical data on its chemical and physical characteristics, safety and handling protocols, and a representative synthetic methodology.
Chemical and Physical Properties
5-Bromo-3-nitropyridin-2-ol, also known as 5-Bromo-2-hydroxy-3-nitropyridine or 5-Bromo-3-nitro-2(1H)-pyridinone, is a versatile building block in organic synthesis.[1] Its reactivity is enhanced by the presence of both a bromine atom and a nitro group, making it a valuable precursor for a variety of biologically active molecules.[1]
Table 1: Core Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C₅H₃BrN₂O₃ | [1][2] |
| Molecular Weight | 218.99 g/mol | [1][2][3] |
| Appearance | Yellow to brown powder | [1] |
| Melting Point | 245 - 250 °C | [1][2] |
| Purity | ≥ 99% (HPLC) | [1] |
| CAS Number | 15862-34-7 | [1][2] |
| Synonyms | 5-Bromo-2-hydroxy-3-nitropyridine, 5-Bromo-3-nitro-2(1H)-pyridinone | [1][2] |
Spectroscopic Data
For the related compound, 5-Bromo-2-nitropyridine, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available and can be used as a reference for interpreting the spectra of its hydroxylated analogue.[4][5][6]
Experimental Protocols
Synthesis of a Related Compound: 2-Amino-5-bromo-3-nitropyridine
A detailed experimental protocol for the direct synthesis of 5-Bromo-3-nitropyridin-2-ol was not found in the search results. However, a method for the synthesis of the related intermediate, 2-amino-5-bromo-3-nitropyridine, is available and provides insight into the functionalization of the pyridine ring.
Objective: To synthesize 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine.
Materials:
-
2-amino-5-bromopyridine
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Concentrated sulfuric acid (sp. gr. 1.84)
-
95% Nitric acid
-
Ice
-
40% Sodium hydroxide solution
Procedure:
-
In a 1-liter three-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, and immersed in an ice bath, add 500 ml of concentrated sulfuric acid.
-
Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that maintains the temperature below 5°C.
-
With stirring, add 26 ml (39 g, 0.57 mole) of 95% nitric acid dropwise at 0°C.
-
Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.
-
Cool the flask and pour the contents onto 5 liters of ice.
-
Neutralize the solution with approximately 1350 ml of 40% sodium hydroxide solution.
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Collect the resulting yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.
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Wash the precipitate with water until the washings are free of sulfate. Use slightly acidified water at the end to prevent colloidal dispersion.[7]
Purification: The crude product can be recrystallized from ethyl methyl ketone to yield pure, yellow needles.[7]
Below is a graphical representation of the synthesis workflow for 2-amino-5-bromo-3-nitropyridine.
Applications in Research and Development
5-Bromo-3-nitropyridin-2-ol is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its functional groups allow for diverse chemical modifications, making it a key component in the development of:
-
Anti-inflammatory agents[1]
-
Antimicrobial agents[1]
-
Antibacterial and antifungal agents[1]
-
Herbicides and pesticides[1]
The compound serves as a foundational structure for creating more complex molecules with potential therapeutic or agricultural applications.[1]
Safety and Handling
Proper safety precautions are essential when handling 5-Bromo-3-nitropyridin-2-ol. The following table summarizes the known hazards and recommended safety measures.
Table 2: Hazard Identification and Safety Precautions
| Category | Information | References |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [2] |
| Signal Word | Danger | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Faceshields, Gloves | [2] |
| Storage | Store at 0 - 8 °C. | [1] |
It is imperative to handle this compound in a well-ventilated area and to use appropriate personal protective equipment to minimize exposure.[2]
Conclusion
5-Bromo-3-nitropyridin-2-ol is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties, synthetic routes, and safety protocols is crucial for its effective and safe utilization in research and development. This guide provides a foundational understanding of these core aspects to aid scientists and professionals in their work with this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-2-hydroxy-3-nitropyridine 98 15862-34-7 [sigmaaldrich.com]
- 3. 5-Bromo-2-nitropyridin-3-ol | C5H3BrN2O3 | CID 53418420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromo-2-nitropyridine(39856-50-3) 1H NMR [m.chemicalbook.com]
- 6. 39856-50-3|5-Bromo-2-nitropyridine|BLD Pharm [bldpharm.com]
- 7. orgsyn.org [orgsyn.org]
